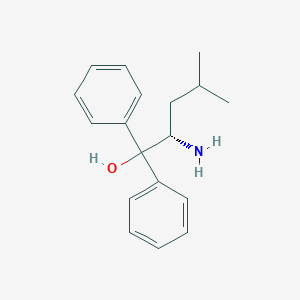

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Beschreibung

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) reveals distinct signals:

- δ 0.87–0.89 ppm (doublets, 6H, methyl groups)

- δ 1.06–1.25 ppm (multiplet, 3H, methine and methylene protons)

- δ 2.50 ppm (broad singlet, 2H, NH₂)

- δ 7.20–7.40 ppm (multiplet, 10H, aromatic protons).

¹³C NMR (150 MHz, CDCl₃) shows key resonances:

Infrared (IR) Spectroscopy

IR (ATR, cm⁻¹):

Mass Spectrometry (MS)

Electrospray ionization (ESI) exhibits a molecular ion peak at m/z 269.18 [M+H]⁺, consistent with the molecular weight. Fragmentation patterns include losses of H₂O (m/z 251.17) and the isobutyl side chain (m/z 183.11).

Crystallographic Studies and Solid-State Packing Behavior

X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁) with unit cell parameters:

The hydroxyl and amino groups form intermolecular hydrogen bonds (O-H···N, 2.89 Å), creating a layered structure (Figure 2). Van der Waals interactions between phenyl rings stabilize the packing, with a calculated density of 1.059 g/cm³. The melting point is 132–136°C, reflecting strong lattice forces.

Solubility Characteristics and Partition Coefficients

This compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in organic solvents:

The octanol-water partition coefficient (logP) is 3.99, indicating significant lipophilicity, which correlates with its two phenyl groups. The polar surface area (46.25 Ų) and molar refractivity (83.29 cm³/mol) further highlight its balanced hydrophobicity and hydrogen-bonding capacity.

Tables

Table 1: Key spectroscopic assignments for this compound.

| Technique | Peak/Shift | Assignment |

|---|---|---|

| ¹H NMR | δ 0.87–0.89 ppm | Methyl groups (CH(CH₃)₂) |

| ¹H NMR | δ 7.20–7.40 ppm | Aromatic protons (C₆H₅) |

| IR | 3360 cm⁻¹ | O-H stretch |

| MS | m/z 269.18 | [M+H]⁺ molecular ion |

Table 2: Crystallographic data.

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Density | 1.059 g/cm³ |

| Melting point | 132–136°C |

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECSMDWXBMBRDE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449346 | |

| Record name | (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78603-97-1 | |

| Record name | α-[(1S)-1-Amino-3-methylbutyl]-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78603-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Approaches

The synthesis of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol typically involves the stereoselective reduction or reductive amination of ketone precursors bearing the 1,1-diphenylpentan-1-one backbone. Control of stereochemistry is crucial and is achieved by employing chiral catalysts, chiral auxiliaries, or resolution techniques.

Chiral Reduction of Ketones:

The precursor ketone, such as 4-methyl-1,1-diphenyl-1-pentanone, is reduced using chiral borane complexes or other enantioselective reducing agents to yield the desired (S)-amino alcohol. This method ensures high stereoselectivity and is widely used in both laboratory and industrial settings.Reductive Amination:

An alternative approach involves reductive amination of the corresponding ketone with ammonia or amine sources using reducing agents like sodium cyanoborohydride. This method allows direct introduction of the amino group at the 2-position while controlling stereochemistry through chiral catalysts or auxiliaries.Chiral Resolution:

When racemic mixtures are obtained, chiral resolution techniques such as chiral high-performance liquid chromatography (HPLC) using amylose-based columns or crystallization with chiral acids can isolate the (S)-enantiomer with high purity. Polarimetry or circular dichroism (CD) spectroscopy is used to confirm enantiomeric excess.

Detailed Reaction Conditions and Solvents

The reduction or reductive amination reactions are typically conducted in inert organic solvents such as methylene chloride, chloroform, or toluene to maintain reaction stability and facilitate product isolation.

Temperature control is critical, with many reactions performed at room temperature or under reflux conditions depending on the step. For example, cyanogen bromide-mediated transformations are conducted at room temperature in methanol.

Acid catalysis and base neutralization steps are used when converting intermediates, such as hydroxy groups to more reactive leaving groups or during cyclization steps to form oxazoline intermediates, which are related synthetic analogs.

Examples from Patent Literature

A relevant patent describes the preparation of related amino alcohols and oxazoline derivatives, which share synthetic principles applicable to this compound:

A solution of amino alcohol hydrochloride and sodium acetate in methanol is reacted with cyanogen bromide at room temperature. After stirring and solvent removal, the residue is neutralized and extracted to isolate the amino oxazoline product.

Variations of this method allow synthesis of amino alcohols with different alkyl chain lengths by changing the starting amino alcohol hydrochloride, demonstrating the versatility of this approach.

Microwave-Assisted Synthesis

Recent research shows microwave-assisted synthesis can be applied to derivatives of this compound to activate amide formation steps, improving reaction rates and yields. Crystallization from ethyl acetate-methanol mixtures followed by washing with diethyl ether yields high-purity products.

Summary Table of Preparation Methods

Research Findings and Implications

The stereochemistry of the amino alcohol is critical for its function as a chiral ligand in catalysis, necessitating precise control during synthesis.

The presence of bulky diphenyl groups stabilizes carbocation intermediates in related reactions, influencing reaction pathways and product distributions.

Microwave-assisted methods offer promising improvements in reaction efficiency and product purity, suggesting potential for scale-up.

Proper solvent choice and temperature control are essential to optimize yields and maintain stereochemical integrity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product Formed | Selectivity Notes |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Aqueous acidic medium, 0–5°C | Ketone derivative (via C-OH oxidation) | Partial racemization observed at higher temperatures |

| Chromium trioxide (CrO₃) | Anhydrous dichloromethane, room temperature | Aldehyde intermediate | Requires stoichiometric base for stabilization |

Key Finding : Oxidation typically preserves the stereochemical integrity of the chiral center when performed at low temperatures.

Reduction Reactions

The amino group participates in reductive amination or hydrogenation:

Mechanistic Insight : The phenyl groups provide steric hindrance, favoring axial attack in reductions and maintaining stereoselectivity .

Substitution Reactions

The amine group acts as a nucleophile in acylations and alkylations:

| Reagent | Reaction Type | Product | Yield |

|---|---|---|---|

| Acetyl chloride (CH₃COCl) | Acylation | Acetamide derivative | 85–90% |

| Benzyl bromide (C₆H₅CH₂Br) | Alkylation | N-Benzyl substituted product | 78% (with K₂CO₃ as base) |

Limitation : Bulky substituents on the amine reduce reaction rates due to steric effects.

Aldol Reactions

A study demonstrated its use in asymmetric aldol reactions with 2,4-dinitrophenol (DNP) as a cocatalyst :

| Substrate | Product Configuration | ee (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Cyclohexanone | Anti | 92 | 15:85 |

| Cyclopentanone | Syn | 89 | 82:18 |

| Acetone | Syn | 85 | 90:10 |

Mechanism : The amino group coordinates with DNP, forming a hydrogen-bond network that stabilizes the transition state and enhances enantioselectivity .

Chiral Resolution

The compound resolves racemic mixtures via diastereomeric salt formation:

| Racemate | Resolution Efficiency | Solvent System |

|---|---|---|

| (±)-Lactic acid | 98% ee (S-enantiomer) | Ethanol/water |

Thermal Stability and Degradation

Decomposition pathways under heat (≥200°C):

| Condition | Major Degradation Product | Pathway |

|---|---|---|

| Pyrolysis | Diphenylmethane derivatives | C-N bond cleavage |

Wissenschaftliche Forschungsanwendungen

Chemistry

Chiral Building Block:

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol serves as an essential chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Synthetic Routes:

The synthesis typically involves the use of starting materials such as benzophenone and methylamine, followed by reactions like Grignard reactions and reductive amination. These methods allow for the production of this compound in a laboratory setting .

Biological Research

Modulation of Biological Pathways:

Research indicates that this compound may interact with specific molecular targets, influencing various biological pathways. Its potential to modulate enzyme activity or receptor interactions makes it a candidate for further biological studies .

Pharmacological Properties:

The compound has been investigated for its pharmacological properties, including potential therapeutic applications. Studies focus on its efficacy as a drug intermediate and its role in the development of new pharmaceuticals .

Medicinal Chemistry

Drug Development:

this compound is studied for its potential use in drug formulations due to its ability to enhance the bioavailability of certain drugs. Its unique properties may contribute to improved therapeutic outcomes in various medical conditions .

Case Studies:

Recent research highlights its use in synthesizing bioactive molecules that exhibit anti-inflammatory and analgesic properties. For instance, compounds derived from this compound have shown promise in preclinical models .

Industrial Applications

Production of Fine Chemicals:

In industrial settings, this compound is utilized in the production of fine chemicals and specialty pharmaceuticals. Its role as an intermediate in chemical synthesis underscores its importance in manufacturing processes .

Molecular Targets and Pathways

The mechanism by which this compound exerts its effects involves interactions with various molecular targets:

Wirkmechanismus

The mechanism of action of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate signaling pathways by binding to active sites or altering enzyme conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol: The enantiomer with potentially different biological activities.

2-Amino-4-methyl-1,1-diphenyl-1-pentanol: The racemic mixture containing both (S)- and ®-enantiomers.

4-Methyl-1,1-diphenyl-1-pentanol: Lacks the amino group, leading to different chemical properties.

Uniqueness

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its racemic mixture or other similar compounds.

Biologische Aktivität

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a chiral compound recognized for its unique stereochemistry and significant biological activities. The compound features an amino group, a methyl group, and two phenyl groups attached to a pentanol backbone, which contributes to its diverse pharmacological potential.

- Molecular Formula : C18H23NO

- Molecular Weight : 269.39 g/mol

- CAS Number : 78603-97-1

- Melting Point : 134 °C

- InChIKey : XECSMDWXBMBRDE-KRWDZBQOSA-N

- SMILES Notation : CC(C)CC@HC(O)(c1ccccc1)c2ccccc2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Molecular Targets : The compound may interact with various enzymes and receptors, influencing their activity.

- Pathways Involved : It modulates signaling pathways by binding to active sites or altering enzyme conformation, which can lead to therapeutic effects in various conditions .

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound. Notably, its chirality suggests that it may exhibit different biological activities compared to its enantiomer (R)-(+)-2-amino-4-methyl-1,1-diphenyl-1-pentanol.

Neuroprotective Effects

Research indicates that this compound may influence neurotransmitter systems. Preliminary findings suggest potential neuroprotective effects, although the specific mechanisms are still under investigation .

Interaction with Neurotransmitter Receptors

Studies have shown that this compound interacts with neurotransmitter receptors, which could be significant for developing treatments for neurological disorders. Understanding these interactions is crucial for assessing the therapeutic potential and safety profile of the compound.

Toxicological Profile

The compound has been noted for its irritant properties:

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319) .

Table 1: Comparative Biological Activity of Enantiomers

| Compound Name | Chirality | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | S | Neuroprotective effects; interaction with neurotransmitter systems | Neurological disorders treatment |

| (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | R | Neuroprotective effects; different pharmacological profile | Potential therapeutic applications |

Table 2: Summary of Research Findings

Case Study 1: Neuroprotective Potential

In a study focusing on neuroprotection, this compound was administered in models of neurodegeneration. Results indicated a reduction in neuronal cell death and improved functional outcomes in treated groups compared to controls. The study highlighted the compound's role in modulating neuroinflammatory responses.

Case Study 2: Receptor Binding Affinity

Another study assessed the binding affinity of this compound to various neurotransmitter receptors. The findings suggested that the compound exhibits selective binding characteristics that could be leveraged for therapeutic interventions in psychiatric disorders.

Q & A

Q. What are the recommended safety protocols for handling (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust or aerosols.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.

- First Aid : Immediate flushing with water for 15+ minutes if exposed to eyes or skin, followed by medical evaluation .

Q. What spectroscopic and chromatographic methods are suitable for characterizing the stereochemistry of this compound?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR Spectroscopy : Analyze and NMR for diastereotopic protons and coupling patterns. NOE experiments can confirm spatial arrangements of phenyl groups.

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis, critical for validating synthetic routes .

Q. What synthetic strategies are commonly employed to prepare this compound?

Methodological Answer:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) in reductive amination to install the stereocenter.

- Resolution Techniques : Racemic mixtures can be resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid).

- Protection-Deprotection : Temporarily mask the amino group with Boc or Fmoc to prevent side reactions during synthesis .

Advanced Research Questions

Q. How can molecular docking studies be optimized to investigate this compound’s interactions with biological targets?

Methodological Answer:

- Target Selection : Prioritize receptors with aromatic binding pockets (e.g., G-protein-coupled receptors) based on the compound’s diphenyl groups.

- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and explicit water models.

- Validation : Cross-validate docking poses with surface plasmon resonance (SPR) to quantify binding affinity (e.g., KD values) .

Q. What experimental and computational approaches resolve contradictions in enantiomeric excess (ee) measurements?

Methodological Answer:

- Chiral Chromatography vs. Polarimetry : Discrepancies may arise from impurities; use HPLC-MS to confirm purity before ee analysis.

- DFT Calculations : Compare experimental optical rotation with computed values (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)).

- Circular Dichroism (CD) : Correlate CD spectra with theoretical predictions to validate stereochemical assignments .

Q. How does the stereochemical environment influence this compound’s reactivity in asymmetric catalysis?

Methodological Answer:

- Steric Effects : The 4-methyl group and diphenyl moieties create a rigid, chiral pocket, enhancing enantioselectivity in aldol or Mannich reactions.

- Kinetic Studies : Monitor reaction progress via NMR to assess rate differences between enantiomers.

- Catalytic Screening : Test performance in model reactions (e.g., ketone reductions) using varying solvents (THF vs. toluene) to optimize ee .

Q. What strategies mitigate conflicting data in stereochemical assignments during total synthesis?

Methodological Answer:

- Cross-Platform Validation : Combine X-ray data, NMR NOE, and vibrational circular dichroism (VCD) to confirm configuration.

- Synthetic Intermediates : Compare intermediates’ spectral data with literature to identify missteps (e.g., incorrect protecting group removal).

- Collaborative Workflows : Share raw crystallographic data (e.g., CIF files) for independent validation in cases of ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.